4-(5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline
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Overview
Description
N-[4-(5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)PHENYL]-N,N-DIMETHYLAMINE is a complex heterocyclic compound that features a benzimidazole and quinazoline fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)PHENYL]-N,N-DIMETHYLAMINE typically involves the construction of the benzimidazole and quinazoline fused ring system. One common method includes the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The quinazoline ring can be introduced through subsequent reactions involving nitration, reduction, and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)PHENYL]-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinazoline ring, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
N-[4-(5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)PHENYL]-N,N-DIMETHYLAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)PHENYL]-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar fused ring system and have been studied for their pharmacological properties.
Imidazo[2,1-b][1,3]thiazines: Another class of heterocyclic compounds with similar structural features and biological activities.
Uniqueness
N-[4-(5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLIN-6-YL)PHENYL]-N,N-DIMETHYLAMINE is unique due to its specific combination of benzimidazole and quinazoline rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C22H20N4 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-(5,6-dihydrobenzimidazolo[1,2-c]quinazolin-6-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C22H20N4/c1-25(2)16-13-11-15(12-14-16)21-23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)26(21)22/h3-14,21,23H,1-2H3 |
InChI Key |
BKPVLNCGGPPWNO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C4=NC5=CC=CC=C5N24 |
Origin of Product |
United States |
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